Gentioflavine
Overview
Description
Gentioflavine is an alkaloid compound that can be isolated from the root of Long Dan (Gentiana scabra), a traditional substance used against liver or bile duct diseases . It is known for its potential biological activities and has been the subject of various scientific studies.
Mechanism of Action
Biochemical Pathways
It’s known that flavonoids, a class of compounds related to alkaloids, can affect several signaling pathways involved in apoptosis, cell cycle arrest, and other cellular processes
Result of Action
It’s known that many alkaloids have a wide range of biological activities, including anti-inflammatory, anti-diabetic, antioxidant, and anticancer effects
Biochemical Analysis
Biochemical Properties
Gentioflavine is a key intermediate in the biosynthesis of bioalkaloids . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Flavonoids, the family to which this compound belongs, have been shown to have multiple effects within the brain, including the potential to protect neurons against injury induced by neurotoxins, suppress neuroinflammation, and promote memory, learning, and cognitive function .
Dosage Effects in Animal Models
Flavonoids have been shown to have beneficial effects in animal models of various diseases .
Metabolic Pathways
This compound is involved in the metabolic pathways of bioalkaloid synthesis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Flavonoids are known to be transported and distributed within cells and tissues .
Subcellular Localization
Flavonoids are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentioflavine can be synthesized through a series of chemical reactions involving key intermediates such as gentianlutein . The synthesis typically involves the use of organic solvents and specific reaction conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of gentioflavin involves the extraction of the compound from the roots of Gentiana scabra using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Gentioflavine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving gentioflavin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of gentioflavin, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Gentioflavine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Gentioflavine is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Lycorenine: An alkaloid with similar bioactive properties.
Mesembrine: Another alkaloid known for its potential therapeutic effects.
Mesembrenone: A compound with structural similarities to gentioflavin.
These compounds share some common features with gentioflavin but differ in their specific chemical structures and biological activities, making gentioflavin a unique and valuable compound for scientific research and industrial applications.
Biological Activity
Gentioflavine, a dihydropyridine lactonic alkaloid derived from various species of the genus Gentiana, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique dihydropyridine structure, which contributes to its biological activities. The molecular formula and structural representation are essential for understanding its interaction with biological systems.
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₄ |
Molecular Weight | 299.30 g/mol |
Chemical Structure | This compound Structure |
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research has demonstrated that this compound can scavenge free radicals and reduce lipid peroxidation.
- Case Study : A study conducted on liver cells treated with this compound showed a marked reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and enhanced cell viability compared to untreated controls.
2. Anti-inflammatory Effects
The compound has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are particularly relevant in conditions characterized by chronic inflammation.
- Research Findings : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound treatment resulted in a significant decrease in the expression of pro-inflammatory markers.
3. Antimicrobial Activity
This compound demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
- Data Table : Antimicrobial efficacy of this compound against selected pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
4. Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Case Study : In vitro assays on human breast cancer cells (MCF-7) revealed that this compound induced apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathway : It modulates the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Properties
IUPAC Name |
6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRAZLQBMAROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C2CCOC(=O)C2=CN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331867 | |
Record name | Gentioflavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18058-50-9 | |
Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentioflavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.